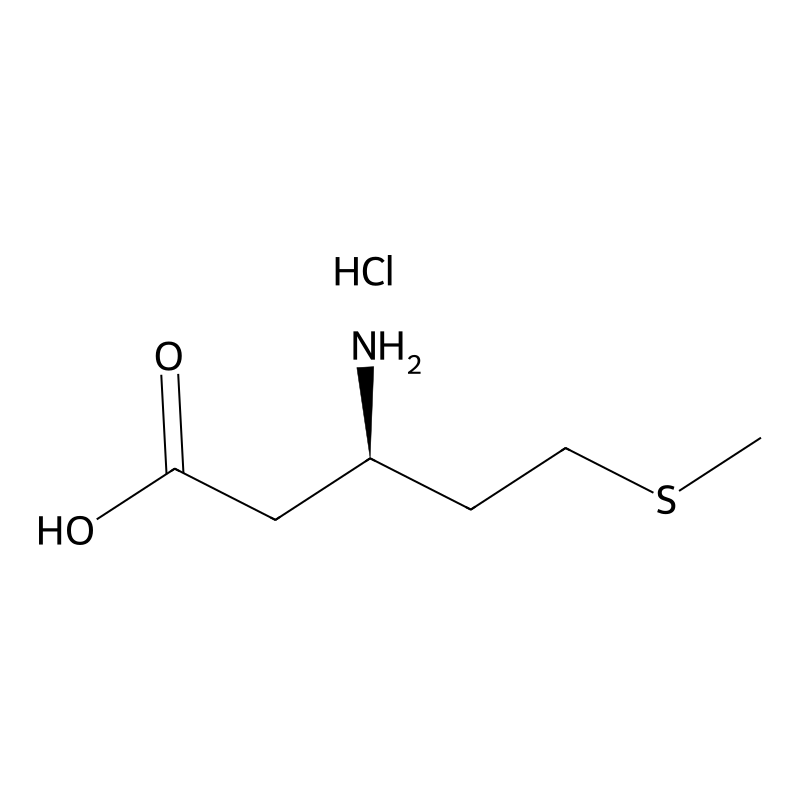

(R)-3-Amino-5-(methylthio)pentanoic acid hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Chemical Properties:

- Molecular formula: C₆H₁₄ClNO₂S

- CAS number: 75946-25-7

- Appearance: White crystalline powder ()

- Solubility: Soluble in water ()

Potential Research Applications:

- Enzyme studies: L-beta-homomethionine can be used as a substrate or inhibitor for enzymes that act on similar amino acids. This can help researchers understand the function and mechanisms of these enzymes. ()

- Protein engineering: L-beta-homomethionine can be incorporated into peptides or proteins to study their structure and function. This can be useful for designing new drugs or enzymes with specific properties. ()

- Metabolic studies: L-beta-homomethionine can be used to study methionine metabolism. This can help researchers understand diseases related to methionine metabolism.

(R)-3-Amino-5-(methylthio)pentanoic acid hydrochloride, also known as L-beta-homomethionine hydrochloride, is a beta-amino acid with the molecular formula C₆H₁₄ClNO₂S and a molecular weight of 199.70 g/mol. This compound features a unique structure characterized by an amino group and a methylthio side chain, contributing to its distinctive properties and potential applications in various fields .

The compound is highly soluble in water, with solubility values reported at approximately 374 mg/ml, indicating its utility in biological and chemical applications where high solubility is advantageous . The InChI Key for this compound is DNNAMZKRVSJSSF-JEDNCBNOSA-N, which can be used for database searches and chemical identification purposes .

- Acid-Base Reactions: The carboxylic acid group can donate protons, while the amino group can accept protons, allowing it to act as both an acid and a base.

- Peptide Formation: It can participate in peptide bond formation with other amino acids, leading to the synthesis of peptides and proteins.

- Nucleophilic Substitution: The sulfur atom in the methylthio group may engage in nucleophilic substitution reactions under certain conditions.

Several methods have been developed for synthesizing (R)-3-Amino-5-(methylthio)pentanoic acid hydrochloride:

- Starting from Methionine: The synthesis can begin with L-methionine, which undergoes specific modifications to introduce the methylthio group at the appropriate position.

- Chemical Synthesis: Various synthetic routes involve the use of protecting groups and coupling reactions to achieve the desired stereochemistry and functionalization.

- Biocatalytic Methods: Enzymatic pathways may also be employed to produce this compound using specific enzymes that facilitate the introduction of the methylthio group.

These methods highlight the compound's versatility in synthetic chemistry.

The applications of (R)-3-Amino-5-(methylthio)pentanoic acid hydrochloride are diverse:

- Pharmaceutical Research: It serves as a building block for synthesizing drugs targeting neurological disorders.

- Nutritional Supplements: Due to its amino acid properties, it may be used in dietary supplements aimed at improving health outcomes related to amino acid deficiencies.

- Biochemical Studies: Its unique structure makes it valuable in studies exploring amino acid metabolism and protein interactions.

Interaction studies involving (R)-3-Amino-5-(methylthio)pentanoic acid hydrochloride focus on its effects on biological systems. Preliminary research suggests that it may interact with various receptors and enzymes involved in neurotransmission.

Such studies are crucial for understanding how this compound could modulate biological pathways and contribute to therapeutic strategies against conditions like Alzheimer's disease or other neurodegenerative disorders .

Several compounds share structural similarities with (R)-3-Amino-5-(methylthio)pentanoic acid hydrochloride. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| L-Methionine | Contains a thioether group | Essential amino acid; involved in protein synthesis |

| L-Homocysteine | Contains a thiol group | Plays a role in methylation processes |

| L-Cysteine | Contains a thiol group | Antioxidant properties; involved in protein folding |

| (S)-3-Amino-5-(methylthio)pentanoic acid | Stereoisomer of (R)-3-amino-5-(methylthio)pentanoic acid | Different biological activity due to stereochemistry |

These compounds highlight the uniqueness of (R)-3-Amino-5-(methylthio)pentanoic acid hydrochloride, particularly regarding its specific stereochemistry and potential biological functions that differentiate it from other similar molecules.

Catalytic asymmetric synthesis has emerged as a cornerstone for preparing enantiomerically pure β-homomethionine derivatives. A prominent approach involves the ruthenium-catalyzed asymmetric reductive amination of β-keto thioethers. For example, using ammonium trifluoroacetate as the nitrogen source and a chiral Ru(OAc)₂{(S)-binap} catalyst under hydrogen gas pressure, β-keto thioethers derived from 3-methylthiopropionaldehyde can be converted into primary amines with enantiomeric excess (ee) exceeding 99%. The reaction proceeds via dynamic kinetic resolution, where the chiral ruthenium complex selectively reduces the imine intermediate while controlling the stereochemistry at the β-carbon.

Alternative strategies include the use of chiral sulfinimines as auxiliaries. By reacting 4-bromobutanal-derived sulfinimines with organozinc or indium reagents, stereodivergent allylation introduces substituents at the α-position, followed by cyclization and oxidation to yield β-homomethionine precursors. This method allows inversion of stereochemistry by switching the configuration of the sulfinamide auxiliary or altering the metal reagent.

Table 1: Comparison of Catalytic Asymmetric Methods

| Method | Catalyst | ee (%) | Yield (%) | Reference |

|---|---|---|---|---|

| Reductive Amination | Ru(OAc)₂{(S)-binap} | >99 | 85–92 | |

| Sulfinimine Allylation | Zn/In with (R)-sulfinamide | 95–98 | 70–80 |

Continuous flow reactor technology has emerged as a transformative approach for the industrial synthesis of methylthio compounds, including precursors necessary for the production of (R)-3-amino-5-(methylthio)pentanoic acid hydrochloride. The implementation of continuous flow systems offers significant advantages over traditional batch processes in terms of reaction control, safety, and scalability [1] [2].

Reactor Design and Configuration

Microflow reactors represent the cornerstone of modern continuous flow synthesis for methylthio compounds. These systems typically employ reactor volumes ranging from 25 nanoliters to several milliliters, enabling precise control of reaction parameters while maintaining high heat and mass transfer rates [3]. The miniaturized nature of these reactors facilitates the safe handling of reactive sulfur-containing intermediates, which are often challenging to manage in conventional batch processes [2].

Parallel reactor configurations have demonstrated particular effectiveness in scaling methylthio compound production. These systems utilize multiple channels operating simultaneously, allowing for increased throughput while maintaining the benefits of microreactor technology [4]. Flow rates in industrial applications typically range from 0.16 to 2.5 milliliters per hour, with optimal yields achieved at lower flow rates of approximately 0.79 milliliters per hour [5] [4].

Telescoped Synthesis Approaches

Telescoped flow procedures have shown remarkable success in the synthesis of sulfur-containing compounds. The integration of multiple reaction steps in a single continuous process eliminates the need for intermediate isolation and purification, significantly reducing processing time and waste generation [5]. For methylthio compound synthesis, telescoped systems can achieve reaction completion in minutes rather than hours, with overall yields exceeding 85% in optimized configurations [5].

The implementation of telescoped synthesis for methylthio compounds involves careful optimization of solvent systems and reaction conditions. Mixed solvent systems, such as acetonitrile-dimethylformamide (8:2), have proven effective in maintaining substrate solubility throughout multi-step transformations [5]. Temperature control is critical, with superheating capabilities of microflow tubing enabling reactions at elevated temperatures that would be impractical in batch systems [5].

| Reactor Type | Volume Range | Flow Rate | Typical Yield | Residence Time |

|---|---|---|---|---|

| Microflow | 25 nL - 1 mL | 0.16-2.5 mL/h | 85-96% | 3-48 min |

| Parallel | 1-100 mL | 0.79 mL/h | 91% | 20-90 min |

| Telescoped | Variable | Optimized | >85% | 6-48 min |

Industrial Implementation Challenges

The transition from laboratory-scale flow chemistry to industrial production presents several technical challenges. Equipment corrosion remains a significant concern when handling sulfur-containing compounds, requiring the use of specialized materials such as Hastelloy for reactor construction [6]. High-pressure requirements, often exceeding 100 bar, necessitate robust engineering solutions and safety protocols [6].

Scale-out strategies for continuous flow processes differ fundamentally from traditional scale-up approaches. Rather than increasing reactor size, industrial implementation typically involves numbering-up of reactors operating in parallel [4]. This approach maintains the advantageous characteristics of microreactor technology while achieving the production volumes required for commercial applications [4].

Space-time yield (STY) values for flow processes in sulfur chemistry applications have demonstrated remarkable improvements over batch processes. Industrial flow reactors have achieved STY values ranging from 0.56 to 1.13 kilograms per liter per hour, representing significant improvements over batch processes that typically achieve STY values of 0.002 kilograms per liter per hour [6].

Biocatalytic Routes for Sustainable β-Homomethionine Production

Biocatalytic approaches represent a promising avenue for the sustainable production of β-homomethionine and related compounds. These methodologies offer advantages in terms of environmental impact, selectivity, and potentially reduced production costs compared to traditional chemical synthesis routes [7] [8].

Enzyme Engineering and Development

The development of β-amino acid dehydrogenase represents a significant breakthrough in biocatalytic β-amino acid synthesis. Through protein engineering techniques, researchers have achieved approximately 200-fold improvement in enzyme activity toward (R)-β-homomethionine compared to wild-type enzymes [9]. This enhancement was accomplished through domain scanning mutagenesis of l-erythro-3,5-diaminohexanoate dehydrogenase from Candidatus Cloacamonas acidaminovorans [9].

The engineered β-amino acid dehydrogenase catalyzes the direct reductive amination of β-keto acids to produce β-amino acids with high enantioselectivity [9]. This represents the first example of direct reductive amination catalyzed by β-amino acid dehydrogenase, opening new possibilities for chiral β-amino acid synthesis [9]. The process achieves enantiomeric excess values exceeding 99%, demonstrating the high selectivity achievable through biocatalytic routes [10].

Cascade Reaction Systems

Enzyme cascade systems have demonstrated particular effectiveness in β-amino acid production. A notable example involves the combination of nitrilase and ω-transaminase in a two-step process for converting β-keto nitriles to chiral β-amino acids [10]. The initial hydrolysis of β-keto nitriles to β-keto acids is catalyzed by nitrilase from Bradyrhizobium japonicum, followed by transamination using ω-transaminases [10].

Five different ω-transaminases have been evaluated for this cascade reaction, with optimization focusing on enzyme concentrations and amino donor ratios [10]. The optimized system produces enantiomerically pure (S)-β-amino acids with enantiomeric excess values exceeding 99% [10]. However, nitrilase activity represents the bottleneck in this reaction sequence, requiring careful optimization of reaction conditions [10].

Cell-Free Biocatalytic Systems

Recent developments in cell-free biocatalytic systems have shown promise for amino acid production. A carbon-negative synthesis methodology has been developed that uses more carbon than it emits, representing a significant advancement in sustainable amino acid production [11] [12]. This approach utilizes cell-free biocatalysts that can synthesize amino acids from carbon dioxide, providing both economic and environmental benefits [11].

The cell-free system addresses two key challenges in large-scale amino acid synthesis: material costs and production speed [12]. While traditional biological systems such as cyanobacteria can synthesize amino acids from carbon dioxide, the reaction rates are typically insufficient for industrial applications [12]. The cell-free approach offers improved reaction kinetics while maintaining the environmental benefits of biological synthesis [12].

| Biocatalytic Approach | Enzyme System | Enantiomeric Excess | Activity Improvement | Key Advantages |

|---|---|---|---|---|

| β-AADH Engineering | Modified dehydrogenase | >99% | 200-fold | High selectivity, direct amination |

| Nitrilase-Transaminase Cascade | Dual enzyme system | >99% | Variable | Broad substrate scope |

| Cell-Free Systems | Multiple enzymes | Variable | Novel approach | Carbon-negative process |

Sustainability Considerations

Biocatalytic routes offer significant sustainability advantages over chemical synthesis methods. The enzymatic processes typically operate under mild conditions, reducing energy requirements and minimizing the formation of unwanted byproducts [8]. The high selectivity of enzymatic reactions reduces the need for extensive purification processes, further contributing to environmental benefits [8].

The development of sustainable biocatalytic processes requires consideration of enzyme production, recovery, and reuse. Immobilization techniques can extend enzyme lifetime and facilitate recovery, making the processes more economically viable for industrial implementation [13]. Additionally, the use of renewable feedstocks and the potential for carbon-negative processes position biocatalysis as an attractive option for sustainable amino acid production [11] [12].

Role in Methionine Biosynthesis Pathway Engineering

The engineering of methionine biosynthesis pathways represents a crucial aspect of biotechnological production strategies for sulfur-containing amino acids, including β-homomethionine and related compounds. Understanding and manipulating these pathways enables the development of efficient microbial production systems [14] [15] [16].

Metabolic Engineering Strategies

Methionine biosynthesis involves three convergent pathways: the main pathway providing the four-carbon backbone, the cysteine pathway supplying sulfur, and the one-carbon units cycle producing methyl donors [16]. The integration and optimization of these pathways require sophisticated metabolic engineering approaches to achieve high-yield production [15] [16].

In Escherichia coli, successful metabolic engineering for methionine production has been achieved through systematic modification of key regulatory and biosynthetic elements [15]. The deletion of negative transcription factors (metJ) and competitive pathways (lysine biosynthesis) coupled with overexpression of feedback-resistant enzymes has resulted in significant improvements in methionine production [15]. The final engineered strain achieved methionine production levels of 5.62 grams per liter in a 15-liter fermenter, representing a substantial improvement over the wild-type strain [15].

One-Carbon Module Optimization

The one-carbon module represents a critical bottleneck in methionine biosynthesis, particularly for the production of methyl donors required for the final methylation step [16] [17]. This module produces 5-methyl-tetrahydrofolate, which serves as the methyl donor for methionine biosynthesis [16]. Engineering efforts have focused on enhancing the availability of these methyl donors through multiple approaches [17].

Overexpression of methylenetetrahydrofolate reductase (MetF) and screening of hydroxymethyltransferase (GlyA) from different sources have proven effective in optimizing the one-carbon module [17]. The enhanced production of methyl donors through these modifications resulted in increased methionine production from 2.8 grams per liter to 4.05 grams per liter in shake flask fermentation, and up to 18.26 grams per liter in a 5-liter fermenter [17].

Pathway Balancing and Integration

The successful engineering of methionine biosynthesis requires careful balancing of all three component pathways [16]. The main pathway must provide sufficient four-carbon precursors, while the cysteine pathway must supply adequate sulfur, and the one-carbon cycle must generate sufficient methyl donors [16]. Imbalances in any component pathway can limit overall methionine production [16].

Advanced metabolic engineering strategies have involved the construction of exogenous modules to supplement endogenous pathways [16]. These modules can utilize added small molecular compounds as raw materials to synthesize target metabolites, providing additional flexibility in pathway optimization [16]. The synthetic biology approach allows for the integration of non-native pathways that can enhance precursor availability [16].

| Pathway Component | Key Enzymes | Engineering Targets | Production Impact |

|---|---|---|---|

| Main Pathway | MetA, MetB, MetH | Feedback resistance, overexpression | 4-carbon backbone supply |

| Cysteine Pathway | CysE, MalY | Enhanced expression, transport | Sulfur incorporation |

| One-Carbon Cycle | MetF, GlyA | Enzyme screening, optimization | Methyl donor availability |

| Regulatory | MetJ, MetK | Deletion, attenuation | Derepression of pathway |

Challenges in Pathway Engineering

Several significant challenges persist in the engineering of methionine biosynthesis pathways. Metabolic burden represents a major concern, as the overexpression of multiple enzymes can negatively impact cell growth and overall productivity [15] [16]. Careful optimization of expression levels and the use of balanced promoter systems are essential for maintaining cell viability while maximizing production [15].

Cofactor regeneration presents another critical challenge in pathway engineering [16]. Many of the enzymes involved in methionine biosynthesis require specific cofactors, and maintaining adequate cofactor pools while avoiding cofactor competition between different pathways requires sophisticated metabolic engineering strategies [16]. The one-carbon cycle, in particular, has the weakest controlling force of metabolic flux, making it difficult to supply sufficient methyl donors through endogenous modifications alone [16].

The complexity of methionine biosynthesis necessitates systems-level approaches to pathway optimization. Traditional single-gene approaches are often insufficient, and comprehensive pathway engineering involving multiple genes and regulatory elements is typically required to achieve significant improvements in production [15] [16]. This complexity makes methionine pathway engineering a challenging but potentially rewarding target for biotechnological production systems [15] [16].

Challenges in Large-Scale Enantiomeric Purification Processes

The large-scale purification of enantiomers represents one of the most significant challenges in the industrial production of chiral compounds, including (R)-3-amino-5-(methylthio)pentanoic acid hydrochloride. The development of efficient, cost-effective, and scalable methods for enantiomeric separation is crucial for commercial viability [18] [19].

Chromatographic Separation Challenges

High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) remains the most widely used method for enantiomeric separation of amino acids [20] [21]. However, scaling these processes to industrial levels presents numerous challenges. Traditional chiral stationary phases have been limited to 3-5 micrometer silica supports, while advances in HPLC technology have moved toward sub-2 micrometer and superficially porous particles [20].

For β-amino acids specifically, several chiral columns have demonstrated effectiveness, including Crownpak CR(+), Chirobiotic T, and Chirobiotic R [21]. Crown ether chiral stationary phases require acidic mobile phases (pH 2-3) to maintain the cationic state of the amino group, which is essential for the multiple hydrogen bonding interactions with ether moieties [20]. The mechanism requires primary amine functionality, limiting applicability to amino acids with secondary amines such as proline [20].

The scalability challenges of chromatographic methods include high solvent consumption, extended processing times, and equipment costs. Industrial-scale chromatographic separations require specialized equipment capable of handling large volumes while maintaining separation efficiency [18]. The continuous nature of large-scale production conflicts with the batch-wise operation typical of preparative chromatography [19].

| Separation Method | Enantiomeric Excess | Yield | Scale Limitations | Cost Factors |

|---|---|---|---|---|

| Chiral HPLC | >95% | 70-90% | Equipment size, solvent cost | High capital, operational costs |

| Crystallization | 97-99% | 91% | Solubility requirements | Lower operational costs |

| Membrane Separation | Variable | 60-80% | Membrane stability | Moderate costs |

| Supercritical Fluid Chromatography | >99% | Variable | Solubility limitations | High equipment costs |

Crystallization-Based Resolution

Crystallization resolution has emerged as a preferred method for large-scale enantiomeric purification due to its simplicity, low energy consumption, environmental friendliness, and suitability for industrial production [22]. The method involves the preferential crystallization of one enantiomer from a supersaturated racemic solution, often using seed crystals to induce selective precipitation [22].

Diastereomeric salt formation represents a particularly effective approach for amino acid resolution [18]. This method has achieved enantiomeric excess values of 99% with yields of 91% for certain compounds [18]. The process involves the formation of diastereomeric salts with chiral resolving agents, followed by selective crystallization and subsequent salt breaking to recover the pure enantiomer [18].

The main challenges in crystallization-based resolution include the identification of suitable crystallization conditions, the requirement for appropriate resolving agents, and the need for efficient salt-breaking procedures [22]. Additionally, not all compounds form suitable conglomerates for direct resolution, limiting the applicability of this approach [23].

Membrane-Based Separation Technologies

Membrane separation technologies represent an emerging approach to enantiomeric purification with potential advantages for continuous processing [24]. Chiral porous polymer membranes have been developed that can separate enantiomers from racemic mixtures through continuous processing [24]. These membranes utilize intrinsically porous chiral polymers that provide selective permeation based on molecular recognition [24].

The advantages of membrane-based separation include continuous operation, lower energy consumption, and the absence of expensive reagents [24]. Membranes with dimensions of 2 centimeters wide and approximately 300 micrometers thick have demonstrated enantiomeric separation capabilities [24]. The large internal surface area enables optimal interaction with transported molecules, facilitating effective continuous separation [24].

However, membrane separation faces challenges including membrane stability, limited selectivity factors, and the need for membrane replacement [24]. The technology is still in the experimental stage for most applications, and scaling to industrial levels requires further development [24].

Alternative Purification Strategies

Novel approaches to enantiomeric purification continue to emerge, addressing the limitations of traditional methods. Magnetic substrate-induced crystallization represents an innovative approach that utilizes magnetized surfaces to simultaneously crystallize different enantiomers on surfaces with opposite magnetization [23]. This method achieved enantiomeric excess values of 97% for both enantiomers without requiring seeding or chemical modification [23].

Chiral polystyrene microspheres have been developed for enantioselective separation of amino acids through simple filtration procedures [25]. This approach eliminates the need for sophisticated chromatographic equipment while achieving high separation efficiency and enantiomeric excess values [25]. The process utilizes cost-effective commodity polymers with simple post-polymerization modifications [25].

The development of continuous purification processes remains a critical challenge for industrial applications. Most current methods operate in batch mode, creating bottlenecks in continuous production systems [19]. The integration of purification processes with upstream synthesis requires careful consideration of process compatibility and overall system efficiency [19].

Explore Compound Types